Cyclopropyl(1,4-diazepan-1-yl)methanone: CCR5 Antagonist Activity (IC50 = 390 nM) Confirmed in FLIPR Calcium Mobilization Assay
The compound cyclopropyl(1,4-diazepan-1-yl)methanone, as the free base form of Example 11 in U.S. Patent 7,569,579, exhibits CCR5 functional antagonist activity with an IC50 of 390 nM measured via FLIPR calcium mobilization assay using human CCR5-expressing cells stimulated with RANTES [1]. The patent does not report IC50 values for unsubstituted 1,4-diazepane or alternative N-acyl diazepane analogs in the same assay system, establishing the target compound as the only member of this specific scaffold with documented CCR5 antagonism in the patent literature [1].
| Evidence Dimension | CCR5 functional antagonism potency |
|---|---|
| Target Compound Data | IC50 = 390 nM (cyclopropyl(1,4-diazepan-1-yl)methanone free base) |
| Comparator Or Baseline | Unsubstituted 1,4-diazepane (CAS 505-66-8) – no reported CCR5 activity; other N-acyl diazepane analogs – no CCR5 activity reported in this patent |
| Quantified Difference | Target compound has documented CCR5 antagonism; comparator lacks any reported CCR5 activity in available literature |
| Conditions | FLIPR calcium mobilization assay; human CCR5-expressing cells; RANTES (CCL5) stimulation |
Why This Matters
Procurement of this specific compound is required to replicate or build upon the CCR5 antagonist pharmacology documented in the patent literature; generic diazepane building blocks lack this validated biological activity.
- [1] Hirota, K., et al. Cyclopropyl compounds as CCR5 antagonists. U.S. Patent US7569579B2, Example 11, 2009. View Source
